N'3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide
Overview
Description
N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide is a complex organic compound characterized by the presence of two pyridine rings, each substituted with a chloro and trifluoromethyl group
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests , suggesting that they may target specific biochemical pathways in pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
One example of a trifluoromethylpyridine derivative, fluazinam, is known to interfere with the biochemistry of respiration . This suggests that this compound might also affect similar biochemical pathways.
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
Given the use of trifluoromethylpyridine derivatives in the protection of crops from pests , it can be inferred that this compound might have a similar effect.
Action Environment
The development of fluorinated organic chemicals, including trifluoromethylpyridine derivatives, is an increasingly important research topic , suggesting that environmental factors may play a role in their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-trifluoromethylphenyl isocyanate: A precursor used in the synthesis of the target compound.
Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine structures, used in pharmaceuticals and agrochemicals.
Uniqueness
N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide is unique due to its dual pyridine rings, each substituted with chloro and trifluoromethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6N4O2/c15-9-1-7(13(17,18)19)5(3-23-9)11(27)25-26-12(28)6-4-24-10(16)2-8(6)14(20,21)22/h1-4H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCFPBBPUQUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)NNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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